molecular formula C15H15N B8586686 N-benzyl-1-phenylethanimine CAS No. 14428-98-9

N-benzyl-1-phenylethanimine

Cat. No.: B8586686
CAS No.: 14428-98-9
M. Wt: 209.29 g/mol
InChI Key: JATCPLSBWDXCNE-UHFFFAOYSA-N
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Description

Contextualization within Imine Chemistry and Nitrogen-Containing Organic Compounds

Imines are a class of organic compounds characterized by a carbon-nitrogen double bond (C=N). wikipedia.org The term "imine" was first introduced by the German chemist Albert Ladenburg in 1883. wikipedia.orgbyjus.com These compounds are the nitrogen analogs of aldehydes and ketones, where the oxygen atom of a carbonyl group is replaced by a nitrogen group. masterorganicchemistry.com N-benzyl-1-phenylethanimine is specifically classified as a ketimine, as it is derived from a ketone (acetophenone) and a primary amine (benzylamine). wikipedia.orgmasterorganicchemistry.com

Imines are part of the larger family of nitrogen-containing organic compounds, which also includes amines (containing C-N single bonds) and amides. mioy.org They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone, a process that involves the elimination of a water molecule. masterorganicchemistry.comlibretexts.org This reaction is reversible, and imines can be hydrolyzed back to their parent amine and carbonyl compound. masterorganicchemistry.com The C=N bond in imines is less polarized than the C=O bond in ketones, making imines less electrophilic, yet they remain susceptible to nucleophilic attack. byjus.com

Significance of Imine Derivatives in Contemporary Organic Synthesis

Imine derivatives are pivotal intermediates in a vast array of organic reactions. Their versatility allows them to serve as building blocks for more complex molecules, particularly nitrogen-containing heterocycles. wikipedia.orgbyjus.com For instance, imines participate in cycloaddition reactions like the Povarov reaction to form quinolines and the Staudinger synthesis to produce β-lactams. wikipedia.org

One of the most common and significant applications of imines is their reduction to form amines. wikipedia.orgmasterorganicchemistry.com The process of forming an imine from an aldehyde or ketone and then reducing it in the same reaction vessel is known as reductive amination, a cornerstone method for synthesizing amines in medicinal and materials chemistry. masterorganicchemistry.com Furthermore, imines are used to create stable, solid derivatives of aldehydes and ketones, which can be identified by their characteristic melting points, aiding in structural elucidation. pharmacy180.com Their applications extend to the synthesis of dyes, coordination polymers, and various pharmaceutical compounds. byjus.comresearchgate.net

Role of this compound as a Chiral Intermediate and Prochiral Substrate

The structure of this compound makes it a prochiral molecule. The imine carbon atom is bonded to a methyl group and a phenyl group, meaning that the addition of a hydride or other nucleophile to the C=N double bond creates a new stereocenter. This transformation converts the prochiral imine into a chiral amine, specifically N-benzyl-1-phenylethylamine. wikipedia.org

The ability to control the stereochemical outcome of this reduction is of paramount importance. The resulting chiral amine, N-benzyl-1-phenylethylamine, exists as two enantiomers, (R) and (S), which are valuable chiral auxiliaries and synthetic intermediates. lookchem.comnih.gov For example, the (R)-enantiomer is used in the preparation of a key intermediate for αvβ3 integrin antagonists, which have therapeutic potential. lookchem.comchemicalbook.com The asymmetric reduction of prochiral imines like this compound represents a powerful strategy for accessing enantiomerically pure chiral amines, which are critical components of many pharmaceuticals and fine chemicals. wikipedia.orgchemicalbook.com

Recent research has also focused on the synthesis of this compound itself through novel catalytic methods. Bioinspired organocatalytic systems have been developed for the aerobic oxidation of amines, including the conversion of α-methylbenzylamine to this compound, highlighting its relevance in modern green chemistry initiatives. acs.org

Historical Context and Evolution of Research on Related N-Benzylamines and Imines

The study of imines began in the late 19th century with their discovery and initial characterization. wikipedia.org Benzylamine (B48309), a precursor to this compound, was first synthesized via the Leuckart reaction. wikipedia.org Early research on imines was largely focused on their synthesis and their use as chemical derivatives for identifying carbonyl compounds. pharmacy180.com

Over time, the focus of research has shifted towards harnessing the synthetic potential of imines and their corresponding amines. The development of N-benzyl phenethylamine (B48288) derivatives as agonists for serotonin (B10506) receptors demonstrates the application of this class of compounds in medicinal chemistry and pharmacology. nih.gov In recent years, significant advancements have been made in the catalytic synthesis of imines. Methods for the direct oxidative coupling of benzylamines to form imines using transition metal catalysts or even metal-free organocatalysts have been developed, offering more efficient and environmentally friendly synthetic routes. acs.orgresearchgate.net The study of benzylamine degradation in water treatment processes has also revealed that imine formation is a key intermediate pathway, showcasing the relevance of this chemistry in environmental science. rsc.org

Compound Data

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14428-98-9

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

N-benzyl-1-phenylethanimine

InChI

InChI=1S/C15H15N/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14/h2-11H,12H2,1H3

InChI Key

JATCPLSBWDXCNE-UHFFFAOYSA-N

Canonical SMILES

CC(=NCC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for N Benzyl 1 Phenylethanimine

Direct Synthesis Approaches

Direct synthesis methods offer a more atom-economical and efficient route to N-benzyl-1-phenylethanimine by forming the imine in a single key step. These approaches are centered on the reaction between a carbonyl compound and an amine or the oxidative coupling of amines.

Condensation Reactions between Carbonyl Compounds and Amines

The most common and straightforward method for synthesizing this compound is the condensation reaction between acetophenone (B1666503) and benzylamine (B48309). This reaction, often referred to as Schiff base formation, involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule to form the imine.

In some instances, the condensation reaction can be facilitated by stoichiometric amounts of a reagent that either activates the carbonyl group or aids in the removal of the water byproduct. For example, titanium(IV) isopropoxide has been used to mediate the reductive amination of acetophenone with benzylamine, where the formation of the imine is a transient step. While the primary goal of this reaction is the corresponding secondary amine, the intermediate imine is a crucial species. The use of a Lewis acid like titanium(IV) isopropoxide facilitates the initial condensation by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by benzylamine.

Another approach involves the use of dehydrating agents to drive the equilibrium towards the formation of the imine. While specific examples for this compound are not extensively detailed in the provided search results, this is a general strategy for imine synthesis.

Catalytic methods are often preferred for their efficiency and sustainability. Both acid and base catalysis can be employed for the synthesis of imines. In the context of this compound formation from acetophenone and benzylamine, an acid catalyst can protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.

A study on the reductive amination of acetophenone using the Leuckart reaction, which involves formamide, highlights that the presence of water can be crucial and act as a catalyst in the initial formation of an intermediate, which is conceptually related to imine formation. scispace.com Furthermore, a patented process describes the batchwise and continuous synthesis of (R)-N-benzyl-1-phenylethanimine's hydrogenated product, where the initial iminization is carried out by reacting (R)-1-phenylethylamine with benzaldehyde (B42025) in methanol. google.comgoogle.com This imine formation is a key step before the subsequent hydrogenation. The reaction is stirred for several hours at room temperature, indicating that the condensation can proceed under relatively mild conditions, likely catalyzed by the inherent basicity of the amine or trace acidic impurities. google.comgoogle.com

The following table summarizes representative catalytic conditions for the formation of the imine or its precursor:

Catalyst/MediatorReactantsSolventTemperature (°C)Yield (%)Reference
Titanium(IV) isopropoxideAcetophenone, BenzylamineCDCl3Room TemperatureNot reported for imine
None (Batchwise)(R)-1-Phenylethylamine, BenzaldehydeMethanol24Not reported for imine google.comgoogle.com
None (Continuous)(S)-Phenylethylamine, BenzaldehydeMethanolRoom TemperatureNot reported for imine google.com

Oxidative Coupling of Amines to Imines

An alternative to condensation reactions is the oxidative coupling of amines. This approach involves the direct formation of the imine from the corresponding primary or secondary amines through an oxidation process, avoiding the need for a carbonyl compound.

Transition metal catalysts have been shown to be effective in promoting the oxidative coupling of amines. These catalysts can activate the N-H bonds of the amines, facilitating the formation of the C=N double bond. For instance, a copper-catalyzed aerobic oxidative coupling of benzylamines has been developed. nih.gov While this study focuses on the self-coupling of benzylamines to form N-benzylidenebenzylamines, the underlying principle of metal-catalyzed amine oxidation is relevant. Similarly, photocatalytic oxidative coupling of benzylamine has been achieved using a Pt@TiO2 catalyst with water as the primary oxidant, yielding N-benzylidenebenzylamine. rsc.org Uranyl-organic frameworks have also been employed as photocatalysts for the efficient oxidative coupling of benzylamine. nih.gov

A copper salt-2,2'-bipyridine-TEMPO catalytic system has been used for the oxidative condensation of benzyl (B1604629) alcohol and (R)-1-phenylethylamine at room temperature without the need for an inert atmosphere, showcasing a metal-catalyzed approach to a related imine synthesis. google.com

The table below provides examples of metal-catalyzed oxidative coupling of amines to form imines.

CatalystReactantsOxidantSolventTemperatureYield (%)Reference
Salicylic Acid Derivatives (Organocatalyst)BenzylaminesO2VariousOptimized conditionsHigh nih.gov
1%Pt@TiO2 (Photocatalyst)BenzylamineWaterNot specifiedRoom Temperature92.5 (Selectivity) rsc.org
HNU-64 (Uranyl-Organic Framework)BenzylamineNot specified (Photooxidation)Not specifiedMild conditionsHigh activity and selectivity nih.gov
CuI/bipy/TEMPOBenzyl Alcohol, (R)-1-PhenylethylamineAirNot specifiedRoom TemperatureNot specified google.com

In a move towards greener and more sustainable chemistry, metal-free and oxidant-free electrochemical methods for imine synthesis have been developed. These methods utilize an electric current to drive the oxidative coupling of amines, avoiding the need for chemical oxidants and metal catalysts. researchgate.net An electrochemical approach for the oxidative coupling of amines has been reported, demonstrating the formation of N-benzyl-1-phenylmethanimine from benzylamine. researchgate.net This method involves the single-electron oxidation of benzylamine at the anode to form a nitrogen radical cation intermediate. researchgate.net Although this specific example does not produce this compound, the electrochemical strategy is a promising and environmentally friendly alternative for the synthesis of imines in general. The electrochemical oxidation of benzylamine in a dichloromethane:methanol solvent mixture has been shown to yield N-benzyl-1-phenylmethanimine in good yield. mdpi.com

Indirect Synthetic Pathways

Indirect routes to this compound typically rely on the condensation reaction between a ketone and an amine, or the transformation of other suitable precursor molecules. These methods are foundational in organic synthesis and provide a basis for more complex and stereoselective methodologies.

Transformations from Precursor Molecules

The most common and direct precursor transformation for the synthesis of this compound is the condensation reaction between acetophenone and benzylamine. This reaction, which forms the characteristic carbon-nitrogen double bond (C=N) of the imine, is a reversible, acid-catalyzed process where water is eliminated. libretexts.org This transformation is a critical step in the broader synthetic route of reductive amination, which ultimately yields N-benzyl-1-phenylethylamine. mdpi.com

The formation of the imine is often not the final isolated product but an intermediate that is then subjected to reduction. For instance, titanium(IV) isopropoxide has been utilized to mediate the reductive amination of acetophenone with benzylamine, proceeding through the transient formation of this compound.

Another indirect pathway involves the oxidation of primary amines. While not a direct condensation, it is possible to synthesize imines through the oxidative coupling of primary amines. For example, benzylamine can be oxidized to form an imine, a reaction that can be facilitated by photocatalysis. nih.gov In a related enzymatic approach, D-amino acid oxidase from porcine kidney has been shown to oxidize (R)-α-methylbenzylamine to produce 1-phenylethan-1-imine, which can then react with another primary amine, such as n-hexylamine, to form a new secondary imine. mdpi.com This demonstrates the potential for enzymatic pathways to generate the core imine structure, which could then be further functionalized.

The following table summarizes the key precursor molecules for the synthesis of this compound.

Precursor 1Precursor 2Resulting Imine
AcetophenoneBenzylamineThis compound
(R)-α-methylbenzylaminen-hexylamine (trapping agent)n-hexyl-1-phenylethan-1-imine

Stereoselective Routes to this compound

The synthesis of chiral amines often proceeds through the asymmetric reduction of prochiral imines. Therefore, the stereoselective formation of this compound is a critical area of research. These methods aim to control the stereochemistry at the carbon atom of the C=N bond, leading to either enantiomerically enriched or diastereomerically pure imine products.

The direct enantioselective synthesis of this compound is a challenging yet crucial step for producing enantiopure amines. One approach involves the use of chiral catalysts or auxiliaries during the imine formation step. While much of the literature focuses on the asymmetric reduction of the imine, the principles can be applied to the formation of the imine itself. For instance, the use of chiral Brønsted acids or other organocatalysts can, in principle, favor the formation of one enantiomer of the imine over the other.

Enzyme-catalyzed reactions also present a promising avenue for enantioselective imine formation. Imine reductases (IREDs) and reductive aminases (RedAms) are known to catalyze the formation of imines from ketones and amines as the first step in the reductive amination process. wikipedia.orgnih.govacs.org By carefully selecting the enzyme and reaction conditions, it may be possible to generate and isolate the chiral imine intermediate.

Diastereoselective synthesis of imines is typically achieved by using a chiral auxiliary. In the context of this compound, this can be accomplished by reacting a chiral ketone with an achiral amine, or a chiral amine with an achiral ketone.

A notable example involves the use of chiral 1-phenylethylamine (B125046) as a chiral auxiliary. The reaction of a chiral amine, such as (S)-1-phenylethylamine, with a ketone can lead to the formation of a diastereomeric mixture of imines. The stereocenter in the amine influences the stereochemical outcome of the newly formed stereocenter at the iminic carbon.

Further research has explored the diastereoselective hydrogenation of Schiff bases derived from N-pyruvoyl-(S)-proline esters and chiral amines like 1-phenylethylamine. scirp.org This "double chiral auxiliary" approach, where both the keto-acid and the amine components are chiral, demonstrates the potential for a high degree of stereochemical control. scirp.org The diastereomeric ratio of the resulting products is influenced by the stereochemistry of both chiral auxiliaries. scirp.org The alkylation of chiral glycinate (B8599266) derivatives containing the α-phenylethyl group has also been studied, showing that the chiral auxiliary can direct the stereoselective formation of new stereocenters. scielo.org.mx

Sustainable and Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of imines, including this compound, is an area of growing interest. rsc.orgresearchgate.netbohrium.com These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

One prominent green strategy is the use of photocatalysis. Visible light-induced photocatalysis has been employed for the oxidative coupling of primary amines to form imines. nih.govrsc.orgrsc.org For example, a silicate-supported anatase photocatalyst can facilitate the oxidation of benzylamine to N-benzylidenebenzylamine under visible light. nih.gov This method often proceeds under mild conditions, using air as the oxidant and avoiding harsh chemical reagents. rsc.org

Biocatalysis offers another environmentally benign route to imine synthesis. Enzymes such as imine reductases (IREDs) and D-amino acid oxidases can catalyze the formation of imines under mild, aqueous conditions. mdpi.comwikipedia.org The use of enzymes can lead to high selectivity and reduces the need for protecting groups and harsh reaction conditions. researchgate.net For instance, the debenzylation of N-benzyl-1-phenylethylamine has been achieved using laccase from Trametes versicolor and TEMPO in an aqueous medium, highlighting the potential of enzymes in both the formation and transformation of such compounds. researchgate.net

The choice of solvent is another key aspect of green chemistry. Research has demonstrated the use of greener solvents like water or even citrus juice for imine synthesis. tandfonline.com Citrus juice, being acidic and aqueous, can act as both the solvent and a natural acid catalyst for the condensation of aldehydes and amines to form imines. tandfonline.com Furthermore, solvent-free conditions, often combined with microwave irradiation or grinding, represent another effective green approach to imine synthesis. researchgate.net

The following table provides an overview of green chemistry approaches applicable to the synthesis of this compound.

Green Chemistry ApproachDescriptionExample
Photocatalysis Use of light to initiate a chemical reaction, often with a catalyst.Visible light-induced oxidative coupling of benzylamine using a TiO2-based catalyst. nih.gov
Biocatalysis Use of enzymes to catalyze chemical reactions.Imine formation catalyzed by imine reductases (IREDs) or D-amino acid oxidase. mdpi.comwikipedia.org
Green Solvents Use of environmentally benign solvents.Synthesis of imines in water or citrus juice. tandfonline.com
Solvent-Free Conditions Reactions conducted without a solvent.Condensation of aldehydes and amines under microwave irradiation or grinding. researchgate.net

Reactivity and Transformation Studies of N Benzyl 1 Phenylethanimine

Asymmetric Hydrogenation of N-benzyl-1-phenylethanimine

Asymmetric hydrogenation is a powerful method for the synthesis of chiral amines from prochiral imines, offering high efficiency and atom economy. The reduction of the C=N bond in this compound yields the corresponding chiral secondary amine, N-benzyl-1-phenylethylamine, a valuable building block in organic synthesis. d-nb.infoacs.org

The asymmetric hydrogenation of imines is predominantly catalyzed by transition metal complexes of iridium, ruthenium, and rhodium, with iridium catalysts often showing superior performance for direct hydrogenation. acs.orgscribd.com While palladium is also used, it is sometimes associated with racemization or side reactions under certain conditions. researchgate.netresearchgate.net

Iridium (Ir) Catalysts: Iridium complexes, particularly those bearing chiral phosphine-based ligands, are highly effective for the hydrogenation of N-aryl imines. acs.orgbohrium.com The mechanism for Ir-catalyzed hydrogenation is generally believed to proceed through an outer-sphere pathway. In a direct asymmetric reductive amination context, which involves the in-situ formation of the imine, studies suggest that the amine substrate can act as a ligand for the iridium center, stabilized by hydrogen bonding. The subsequent hydride addition from the iridium-hydride species to the imine occurs via an outer-sphere transition state. d-nb.infonih.gov For the direct hydrogenation of a pre-formed imine like this compound, the reaction typically involves the formation of an iridium dihydride complex, followed by coordination of the imine and subsequent migratory insertion of the C=N bond into an Ir-H bond to form an amido complex. Reductive elimination then releases the chiral amine product and regenerates the catalyst.

Ruthenium (Ru) Catalysts: Ruthenium catalysts, often featuring diphosphine and diamine ligands, are also highly active for imine hydrogenation. acs.org For instance, complexes like Ru-Pybox have demonstrated excellent enantioselectivities in the reduction of N-aryl imines. acs.org The mechanism often involves the formation of a ruthenium hydride species which then transfers the hydride to the imine substrate. The stereochemical outcome is dictated by the precise coordination of the imine to the chiral metallic complex.

Palladium (Pd) Catalysts: Palladium catalysts are effective for hydrogenation and are also notably used in racemization for dynamic kinetic resolution processes. researchgate.netresearchgate.net In hydrogenation, palladium on carbon (Pd/C) can be used, though selectivity towards the primary amine can sometimes be an issue, with side reactions occurring. researchgate.net In the context of related reactions like hydroamination, mechanistic studies suggest that the reaction can proceed via the insertion of an alkene into a Pd-H bond, forming a η³-benzyl species, which is then attacked by the amine. acs.org

The success of asymmetric hydrogenation hinges on the design of the chiral ligand coordinated to the transition metal. nih.gov These ligands create a chiral environment around the metal center, forcing the imine substrate to coordinate in a specific orientation, which leads to the preferential formation of one enantiomer of the amine product.

Phosphine-based Ligands: A vast array of chiral phosphine (B1218219) ligands has been developed, which are broadly classified as bidentate or monodentate. nih.gov

Bidentate Phosphines: Ligands with C₂-symmetry, such as BINAP and its analogues (e.g., f-Binaphane), have been highly successful. acs.org Their rigid backbone and defined bite angle create a well-defined chiral pocket. For sterically hindered imines, phosphine-phosphoramidite ligands have proven to be exceptionally effective, achieving high turnover numbers and enantioselectivities up to 99% ee. acs.orgdicp.ac.cn The presence of both a phosphine and a phosphoramidite (B1245037) moiety allows for fine-tuning of the electronic and steric properties of the ligand.

P-Chiral Ligands: Ligands where the chirality resides on the phosphorus atom itself, such as t-Bu-BisP* and t-Bu-MiniPHOS, are also powerful tools for asymmetric hydrogenation, prized for their conformational rigidity and electron-rich nature. nih.gov

Monodentate Ligands: While bidentate ligands have been historically favored, monodentate ligands like phosphoramidites (e.g., PipPhos) and secondary phosphine oxides (SPOs) have emerged as highly efficient alternatives in iridium-catalyzed imine hydrogenations. acs.orgresearchgate.net Their modularity and ease of synthesis are significant advantages. researchgate.net

The table below showcases various ligand types used in the asymmetric hydrogenation of imines, which are applicable to substrates like this compound.

Ligand TypeMetalKey FeaturesReference
Phosphine-Phosphoramidite IrHighly efficient for sterically hindered imines; high turnover numbers. acs.orgdicp.ac.cn
Diphosphine (e.g., DuanPhos, f-binaphane) IrEffective for N-aryl imines, providing high enantioselectivity. acs.org
P-Chiral Phosphines (e.g., QuinoxP)*RhBroad substrate scope for functionalized alkenes, applicable to imines. nih.gov
Secondary Phosphine Oxides (SPOs) IrEmerging class of monodentate ligands. researchgate.net
Phosphino-oxazoline (PHOX) IrWidely used ligands with a robust platform for N-aryl imines. acs.org
N,N,N-Ligands MnPincer-type ligands used in earth-abundant metal catalysis. nih.gov

While asymmetric hydrogenation is a versatile method, its success can be influenced by the structure of the imine substrate. For this compound and its analogues, substituents on either of the aryl rings or on the imine carbon can affect both reactivity and enantioselectivity.

Substrate Scope:

Aryl Substituents: Generally, a wide range of substituents on the aromatic rings of N-aryl imines are well-tolerated in iridium-catalyzed systems. acs.org Electron-donating and electron-withdrawing groups on the phenyl ring of the phenylethanimine moiety or the N-benzyl group can be accommodated, often with excellent yields and enantioselectivities. acs.org

Steric Hindrance: Sterically hindered imines are challenging substrates. However, specific catalyst systems, such as those using Ir complexes with phosphine-phosphoramidite ligands, have been developed to effectively reduce them with high enantiopurity. acs.orgacs.org

Heteroaromatic Imines: The hydrogenation of imines derived from heteroaromatic ketones is also feasible, providing access to chiral heteroaromatic amines. acs.org

Limitations:

Catalyst Poisoning: The nitrogen atom of the imine or the resulting amine product can coordinate strongly to the metal center, potentially leading to catalyst inhibition or deactivation. unimi.it

N-Alkyl Imines: Asymmetric hydrogenation of N-alkyl imines is generally more challenging than for N-aryl imines, and the literature is less extensive. nih.gov The N-benzyl group in the title compound provides sufficient steric bulk and electronic properties to make it a suitable substrate for many catalyst systems.

Functional Group Tolerance: While many functional groups are tolerated, some may interfere with the catalyst. For example, groups susceptible to reduction (like other unsaturated bonds) or those that can act as strong ligands (like thiols) may require specific catalyst systems or protection strategies.

Kinetic resolution and dynamic kinetic resolution (DKR) are alternative strategies to obtain enantiomerically pure amines. These methods are typically applied to the racemic amine product obtained from the non-asymmetric reduction of this compound, or to the corresponding primary amine, 1-phenylethylamine (B125046). mdpi.com

Kinetic Resolution: This process involves the selective reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. A common method is the enzyme-catalyzed acylation of the amine. For instance, Candida antarctica lipase (B570770) B (CALB) can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the slower-reacting enantiomer from the acylated product. mdpi.combeilstein-journals.org The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%.

Dynamic Kinetic Resolution (DKR): DKR overcomes the 50% yield limitation of kinetic resolution by combining the selective enzymatic reaction with in-situ racemization of the unreacted enantiomer. beilstein-journals.orgopenpolar.no This allows for a theoretical yield of up to 100% of a single enantiomer of the product.

For amines like 1-phenylethylamine, DKR typically involves:

An enzyme (e.g., Novozym 435, a form of CALB) for the enantioselective acylation. researchgate.netbeilstein-journals.org

A racemization catalyst to continuously convert the non-reacting enantiomer back into the racemate. Palladium nanoparticles and ruthenium complexes (like the Shvo catalyst) are commonly used for this purpose. researchgate.netmdpi.combeilstein-journals.org

The process effectively funnels the entire racemic starting material into a single, enantiomerically pure acylated product. researchgate.net

DKR ComponentExampleFunctionReference
Substrate (±)-1-PhenylethylamineRacemic amine to be resolved. beilstein-journals.orgopenpolar.no
Enzyme Candida antarctica lipase B (CALB)Enantioselective acylation. researchgate.netbeilstein-journals.org
Acyl Donor Isopropyl methoxyacetateAcylating agent for the enzyme. beilstein-journals.org
Racemization Catalyst Palladium Nanoparticles / Ru-complexIn-situ racemization of the unreacted amine enantiomer. researchgate.netbeilstein-journals.org

Nucleophilic Addition Reactions to the Imine Moiety

The electrophilic carbon atom of the imine double bond in this compound is susceptible to attack by nucleophiles, particularly organometallic reagents. This reaction provides a powerful route for C-C bond formation, leading to the synthesis of α,α-disubstituted amines.

The addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), to the C=N bond of imines is a fundamental method for amine synthesis. wiley-vch.de For a prochiral imine like this compound, the addition of a Grignard reagent creates a new stereocenter.

Controlling the stereoselectivity of this addition is a significant challenge. One common strategy involves the use of a chiral auxiliary attached to the imine nitrogen. However, in the case of this compound, the chirality must be induced by an external chiral agent or catalyst, as the imine itself is not chiral but prochiral.

The reactivity of imines towards organometallic reagents is generally lower than that of corresponding carbonyl compounds. wiley-vch.de Therefore, activation of the imine is often necessary. This can be achieved by using N-substituents that are electron-withdrawing, such as sulfinyl or phosphinoyl groups. wiley-vch.deresearchgate.net

For an N-benzyl imine, the addition of a Grignard reagent like methylmagnesium bromide would yield an α-branched amine. The stereochemical outcome of such a reaction, when uncatalyzed, typically results in a racemic or near-racemic mixture of the two possible enantiomers. Achieving high stereoselectivity requires the use of chiral ligands or catalysts that can effectively discriminate between the two faces (Re and Si) of the imine. While less common than asymmetric hydrogenation, methods for the catalytic asymmetric addition of organometallic reagents to imines are an active area of research. researchgate.netacs.org

ReagentSubstrateProduct TypeStereocontrol MethodReference
Grignard Reagents (RMgX) N-Phosphinoyl Iminesα-Branched PhosphinoylaminesP-Chirogenic N-Phosphinoyl auxiliary researchgate.net
Organolithium Reagents (RLi) Chiral 1,3-Oxazolidinesα-Alkyl PhenethylaminesChiral auxiliary derived from amino alcohols acs.org
Diethylzinc (Et₂Zn) Aromatic AldehydesChiral Secondary AlcoholsChiral 1,2-amino alcohol ligands (relevant to C=O additions) researchgate.net

The addition of Grignard reagents to chiral N-phosphinoylbenzaldimines, where a stereogenic phosphorus atom acts as a chiral auxiliary, has been shown to proceed with moderate to excellent diastereoselectivity, highlighting the potential for controlling the stereochemistry in additions to C=N bonds. researchgate.net

Enantioselective and Diastereoselective Carbon-Carbon Bond Forming Reactions

This compound, and its corresponding amine, N-benzyl-1-phenylethylamine, serve as valuable chiral auxiliaries in asymmetric synthesis, guiding the formation of new carbon-carbon bonds with high levels of stereocontrol. The chiral 1-phenylethyl moiety provides a robust stereochemical influence, leading to the preferential formation of one enantiomer or diastereomer over the other.

One key application is in diastereoselective conjugate addition reactions. The lithium amide of (S)-N-benzyl-N-(α-methylbenzyl)amine, a structurally similar compound, has been shown to undergo diastereoselective conjugate addition to α,β-unsaturated esters derived from L-proline. This methodology has been successfully applied to the synthesis of various pyrrolizidine (B1209537) alkaloids, such as (−)-(1R,7aS)-absouline, (−)-isoretronecanol, and (−)-trachelantamidine. mdpi.com The high degree of stereocontrol is attributed to the formation of a rigid chelated transition state involving the lithium cation, the enolate, and the chiral amine auxiliary.

Another significant area is the use of 1-phenylethylamine (the precursor to this compound) in diastereoselective aldol (B89426) reactions. For instance, N-acetyl-(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one has been utilized in acetate (B1210297) aldol reactions to achieve high yields and anti-aldol selectivity. mdpi.com This demonstrates the utility of the 1-phenylethyl group in controlling the stereochemical outcome of C-C bond formation.

Furthermore, the chiral N-benzyl-1-phenylethylamine can be used to resolve racemic mixtures of carboxylic acids through the formation of diastereomeric salts. This has been demonstrated in the resolution of 2-chloromandelic acid, where the less soluble diastereomeric salt is preferentially formed and can be separated by crystallization. researchgate.net The chiral discrimination is driven by a combination of hydrogen bonding, CH/π interactions, and a "lock-and-key" supramolecular packing mode. researchgate.net

Table 1: Examples of Diastereoselective C-C Bond Forming Reactions Using N-benzyl-1-phenylethylamine Derivatives

Reaction TypeChiral Auxiliary/ReagentSubstrateProduct StereochemistryRef.
Conjugate AdditionLithium (S)-N-benzyl-N-(α-methylbenzyl)amideL-proline derived α,β-unsaturated esterHigh diastereoselectivity mdpi.com
Aldol ReactionN-acetyl-(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-oneAcetate equivalentHigh anti-aldol selectivity mdpi.com
Resolution(R)-(+)-N-benzyl-1-phenylethylamineRacemic 2-chloromandelic acidSeparation of diastereomeric salts researchgate.net

Hydride Additions and Reductive Aminations

The formation of N-benzyl-1-phenylethylamine, the secondary amine corresponding to the imine this compound, is commonly achieved through the reductive amination of benzaldehyde (B42025) with 1-phenylethylamine. This process involves the in-situ formation of the imine followed by its reduction with a hydride source. google.comunimi.itgoogle.com

The reduction of the C=N double bond of this compound can be accomplished using various hydride reagents. Common laboratory reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. acs.orgmasterorganicchemistry.com The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbon of the imine, followed by protonation of the resulting nitrogen anion to yield the secondary amine.

More specialized reducing agents have also been employed. For instance, the enantioselective reduction of N-(1-phenylethylidene)benzylamine to N-benzyl-1-phenylethylamine has been achieved using polymethylhydrosiloxane (B1170920) as the reducing agent, although the enantiomeric excess values reported were moderate (not exceeding 60%). thieme-connect.de Asymmetric reduction of related N-phenylazomethines has been accomplished with a lithium aluminum hydride–3-O-benzyl-1,2-O-cyclohexylidene-α-D-glucofuranose complex, yielding optically active secondary amines. rsc.org

In the context of reductive amination, various catalytic systems have been developed to enhance efficiency and stereoselectivity. Palladium on carbon (Pd/C) is a common catalyst for the hydrogenation of the intermediate imine. google.comgoogle.com The reaction can be carried out in solvents like methanol, and interestingly, the removal of the water formed during imine formation is not always necessary. google.com For large-scale synthesis, borohydride exchange resin (BER) has been used as a solid-supported reducing agent, which simplifies the work-up procedure. koreascience.kr

Table 2: Reagents for Hydride Addition and Reductive Amination

ReactionReagent/CatalystSubstratesProductRef.
Reductive AminationBenzaldehyde, 1-Phenylethylamine, Pd/C, H₂Benzaldehyde, 1-PhenylethylamineN-benzyl-1-phenylethylamine google.comgoogle.com
Reductive AminationBenzaldehyde, Benzylamine (B48309), Aquivion-Fe, NaBH₄Benzaldehyde, BenzylamineDibenzylamine unimi.it
Hydride ReductionSodium Borohydride (NaBH₄)This compoundN-benzyl-1-phenylethylamine acs.orgmasterorganicchemistry.com
Hydride ReductionLithium Aluminum Hydride (LiAlH₄)This compoundN-benzyl-1-phenylethylamine
Asymmetric ReductionPolymethylhydrosiloxaneN-(1-phenylethylidene)benzylamineN-benzyl-1-phenylethylamine thieme-connect.de

Cycloaddition Reactions (e.g., [2+2], [3+2] Cycloadditions)

The imine functionality in this compound makes it a suitable partner in various cycloaddition reactions, which are powerful methods for the construction of cyclic compounds.

[2+2] Cycloadditions: The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a well-established method for the synthesis of β-lactams. organic-chemistry.orgwikipedia.orgnih.govingentaconnect.com It is proposed that this compound can react with a ketene, such as diphenylketene (B1584428) or a ketene generated in situ from an acid chloride and a tertiary amine, to form a β-lactam. organic-chemistry.orgingentaconnect.com The reaction is believed to proceed through a zwitterionic intermediate, and the stereochemical outcome (cis or trans β-lactam) is influenced by the substituents on both the ketene and the imine. organic-chemistry.orgwikipedia.org

[3+2] Cycloadditions: Imines are also excellent dipolarophiles in [3+2] cycloaddition reactions with various 1,3-dipoles. For instance, azomethine ylides, which can be generated from the corresponding amines, can react with this compound to yield substituted pyrrolidines. nih.gov Similarly, reaction with carbonyl ylides, generated from epoxides, would lead to the formation of oxazolidine (B1195125) rings. nih.gov The reaction of this compound with nitrile imines, generated from hydrazonoyl halides, would be expected to produce triazoline derivatives. These reactions offer a convergent and stereocontrolled route to various five-membered heterocyclic systems. rsc.orgresearchgate.net

Table 3: Proposed Cycloaddition Reactions of this compound

Reaction TypeReactant PartnerProposed ProductRef.
[2+2] Cycloaddition (Staudinger)Ketene (e.g., diphenylketene)β-Lactam organic-chemistry.orgwikipedia.orgingentaconnect.com
[3+2] CycloadditionAzomethine YlidePyrrolidine derivative nih.gov
[3+2] CycloadditionCarbonyl YlideOxazolidine derivative nih.gov
[3+2] CycloadditionNitrile ImineTriazoline derivative rsc.orgresearchgate.net

Rearrangement Reactions Involving the Imine Structure

The this compound structure and its derivatives can potentially undergo several types of rearrangement reactions, leading to the formation of new structural isomers.

A prominent example is the Stevens rearrangement , which involves the 1,2-migration of a group from a quaternary ammonium (B1175870) or sulfonium (B1226848) salt to an adjacent carbanionic center within an ylide. wikipedia.orgrsc.orgnumberanalytics.comresearchgate.netjocpr.com For this compound, this would first require quaternization of the nitrogen atom, for example, by reaction with an alkyl halide like methyl iodide, to form the corresponding iminium salt. Subsequent treatment with a strong base would generate the nitrogen ylide. This ylide could then undergo a organic-chemistry.orgrsc.org-Stevens rearrangement, where either the benzyl (B1604629) group or the phenylethyl group migrates, leading to a rearranged tertiary amine. The reaction mechanism is complex and has been a subject of debate, with evidence supporting both radical-pair and ion-pair pathways. wikipedia.orgjocpr.com

Another potential rearrangement is related to the reactivity of the phenylethylamine backbone. Treatment of 2-phenylethylamine-1-¹⁴C with nitrous acid has been shown to result in a rearrangement of the carbon skeleton, with the ¹⁴C label migrating from the C-1 to the C-2 position to an extent of 20.5-22.5%. cdnsciencepub.com This rearrangement is believed to proceed through a phenonium ion intermediate. While this reaction is performed on the primary amine, it highlights the potential for skeletal rearrangements within the phenylethylamine framework under certain conditions.

Furthermore, the Hofmann and Curtius rearrangements are classical methods for converting carboxylic acid derivatives into primary amines with the loss of one carbon atom. libretexts.orgtmv.ac.in While not a direct rearrangement of the imine itself, these reactions are relevant to the synthesis of the 1-phenylethylamine precursor. The rearrangement proceeds with retention of configuration of the migrating group. tmv.ac.in

Functional Group Interconversions and Derivatization

The this compound molecule can be readily transformed into a variety of other functional groups and derivatives.

A primary transformation is the reduction of the imine to the corresponding secondary amine, N-benzyl-1-phenylethylamine, using hydride reducing agents as discussed in section 3.2.3. acs.orgmasterorganicchemistry.com This amine is a versatile intermediate for further derivatization.

The secondary amine can undergo acylation reactions. For example, reaction with benzoyl chloride in the presence of a base would yield the corresponding N-benzoyl-N-benzyl-1-phenylethylamine. nih.gov This derivatization is often used in analytical chemistry to improve the chromatographic and mass spectrometric properties of amines. nih.gov

The N-benzyl group can be considered a protecting group for the amine functionality. It can be removed under various conditions, most commonly through catalytic hydrogenation (hydrogenolysis) using a palladium catalyst. researchgate.net This selective debenzylation would unmask the primary amine, 1-phenylethylamine, which can then participate in other reactions. Laccase from Trametes versicolor in the presence of TEMPO has also been reported as an efficient system for the deprotection of N-benzylated primary amines under mild, aqueous conditions. researchgate.net

Conversely, the imine itself can be considered a derivative of 1-phenylethylamine. Its formation via condensation with benzaldehyde is a reversible process. google.com

The amine functionality can also be transformed into other nitrogen-containing groups. For example, primary amines can be converted to N-monoalkylhydroxylamines. researchgate.net It is also possible to oxidize secondary aryl amines to aldehydes using o-iodoxybenzoic acid (IBX). researchgate.net This suggests that N-benzyl-1-phenylethylamine could potentially be oxidized to generate benzaldehyde and 1-phenylethanal.

Mechanistic Investigations of N Benzyl 1 Phenylethanimine Reactions

Elucidation of Reaction Pathways and Catalytic Cycles

The formation of N-benzyl-1-phenylethanimine itself can be achieved through the condensation of acetophenone (B1666503) and benzylamine (B48309). researchgate.net Mechanistic studies have also explored its formation via electrochemical methods. One proposed mechanism for the formation of a related imine, N-benzyl-1-phenylmethanimine, suggests that benzylamine undergoes a single-electron oxidation at an anode to form a nitrogen radical cationic intermediate. researchgate.net This intermediate then proceeds through further steps to yield the imine. Such electrochemical approaches are gaining attention as they often operate under mild, metal- and oxidant-free conditions. researchgate.net

N-benzyl-1-phenylethylamine, the reduced form of the imine, and its derivatives are pivotal in various synthetic applications, including as chiral auxiliaries and ligands in asymmetric reactions. mdpi.com For instance, the lithium amide of (S)-N-benzyl-N-(α-methylbenzyl)amide is used in diastereoselective conjugate additions to α,β-unsaturated esters, a key step in the synthesis of pyrrolizidine (B1209537) alkaloids. mdpi.com The catalytic cycles for these reactions often involve the formation of a chiral complex that directs the stereochemical outcome of the reaction. mdpi.com

Furthermore, dynamic kinetic resolution (DKR) processes involving derivatives of 1-phenylethylamine (B125046) utilize a combination of a racemization catalyst (like palladium nanoparticles) and an enzyme (like lipase) for acylation. mdpi.com The catalytic cycle in this case involves the continuous racemization of the unreacted amine, allowing for a theoretical yield of 100% of the desired enantiomerically pure acylated product. mdpi.com

Analysis of Transition States and Intermediate Structures

The stereochemical outcome of reactions involving chiral molecules like N-benzyl-1-phenylethylamine is often determined by the relative energies of diastereomeric transition states. In asymmetric synthesis, chiral auxiliaries derived from 1-phenylethylamine are employed to control the facial selectivity of reactions. For example, in aldol (B89426) reactions, the N-acetyl-(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one directs the reaction to yield the anti-aldol product with high selectivity. mdpi.com This selectivity arises from a well-ordered transition state where steric interactions are minimized.

In the context of chiral resolution, the formation of diastereomeric salts between a racemic acid and a chiral amine like (R)-(+)-N-benzyl-1-phenylethylamine allows for the separation of enantiomers. nih.gov The less soluble diastereomeric salt preferentially crystallizes, and its structure provides insight into the interactions governing chiral recognition. X-ray crystallography has been instrumental in determining the three-dimensional structure of these salts and identifying the key intermolecular interactions that stabilize one diastereomer over the other. nih.gov

Role of Intermolecular Interactions in Stereocontrol and Chiral Recognition

The precise control of stereochemistry in reactions involving this compound and its derivatives is a direct consequence of a complex interplay of various non-covalent interactions. These interactions are fundamental to understanding chiral recognition, which is the basis for processes like classical resolution and the function of chiral solvating agents. nih.govmdpi.com

The concept of a "lock-and-key" assembly is a powerful analogy for understanding the high degree of specificity in chiral recognition. In the resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine, a "lock-and-key" supramolecular packing mode is observed. nih.gov This involves the fitting of hydrophobic layers with corrugated surfaces into the grooves of one another, leading to a compact and stable packing arrangement. nih.gov This type of assembly is a distinct characteristic of molecular packing that contributes significantly to chiral discrimination, in addition to the more commonly observed sandwich-like packing of hydrophobic layers. nih.gov The study of supramolecular packing in N-phenylamides further illustrates how intermolecular interactions direct the formation of specific three-dimensional structures from smaller, energetically favored clusters. nih.gov

Kinetic Studies and Determination of Rate-Limiting Steps

Kinetic studies are essential for understanding the rates of chemical reactions and identifying the slowest, or rate-limiting, step in a reaction sequence. For reactions involving this compound and its derivatives, kinetic data can provide valuable information about the reaction mechanism.

For example, in the synthesis of (R)-N-Benzyl-α-methyl benzylamine, the hydrogenation of the corresponding imine is rapid, with the reaction completing in about 30 minutes under 50 psig of hydrogen pressure at 20 °C. datapdf.com The kinetics of this reduction were found to be significantly faster than the competing hydrogenolysis reaction. datapdf.com

Kinetic studies on the reaction between benzyl (B1604629) chloride and N,N-dimethylaniline in acetone-water mixtures have been conducted to understand the effect of solvent polarity on reaction rates. researchgate.net While not directly involving this compound, these studies provide a framework for how kinetic investigations can be correlated with solvent parameters to elucidate reaction mechanisms.

In the context of enzymatic resolutions, kinetic modeling is a powerful tool. For the resolution of (R,S)-2-chloromandelic acid, a quantitative model based on a Ping-Pong bi-bi mechanism was developed to simulate and optimize the enzymatic transesterification process. researchgate.net This approach allows for the prediction of reaction outcomes under various conditions and aids in the optimization of parameters like temperature, substrate ratio, and enzyme loading to achieve high conversion and enantiomeric excess. researchgate.net

Interactive Data Table: Properties of Investigated Compounds

Compound NameMolecular FormulaMolar Mass ( g/mol )IUPAC Name
This compoundC15H15N209.29This compound
(S)-(-)-N-Benzyl-1-phenylethylamineC15H17N211.30(1S)-N-benzyl-1-phenylethanamine
(R)-(+)-N-Benzyl-1-phenylethylamineC15H17N211.30(1R)-N-benzyl-1-phenylethanamine
BenzylamineC7H9N107.15Phenylmethanamine
AcetophenoneC8H8O120.151-Phenylethan-1-one
2-Chloromandelic acidC8H7ClO3186.592-Chloro-2-hydroxy-2-phenylacetic acid
This compound oxideC15H15NO225.29N-benzyl-1-phenylethan-1-imine oxide

Spectroscopic and Structural Characterization Methods for N Benzyl 1 Phenylethanimine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules like N-benzyl-1-phenylethanimine, providing detailed information about the hydrogen and carbon skeletal framework.

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. For the amine precursor, (R)-(+)-N-Benzyl-1-phenylethylamine, the ¹H NMR spectrum shows distinct signals corresponding to the aromatic protons of the phenyl and benzyl (B1604629) groups, the methine proton, the methylene (B1212753) protons of the benzyl group, and the methyl protons chemicalbook.com. The aromatic protons typically appear in the downfield region (around 7.2-7.4 ppm), while the aliphatic protons are found at higher field strengths.

For this compound itself, the spectrum would show characteristic shifts indicative of the imine structure. The protons on the phenyl rings would resonate in the aromatic region. The benzylic CH₂ protons would appear as a singlet, and the methyl (CH₃) protons attached to the imine carbon would also produce a singlet. The absence of an N-H proton signal and the specific chemical shifts of the benzylic and methyl protons are key indicators of the imine formation. In related N-substituted imine derivatives, the chemical shifts are influenced by the electronic effects of the substituents rsc.org.

Table 1: Representative ¹H NMR Data

Proton Type Expected Chemical Shift (ppm) for this compound
Aromatic Protons (C₆H₅) ~7.2 - 7.8
Benzyl Protons (CH₂) ~4.7

¹³C NMR spectroscopy maps the carbon framework of a molecule. A key feature in the ¹³C NMR spectrum of this compound is the signal for the imine carbon (C=N). This carbon is significantly deshielded and appears far downfield, typically in the range of 160-170 ppm, a characteristic feature for azomethine carbons researchgate.net. The aromatic carbons of the two phenyl rings would produce a series of signals in the typical aromatic region (~125-145 ppm) chemicalbook.com. The benzylic carbon (CH₂) and the methyl carbon (CH₃) would appear in the aliphatic region of the spectrum chemicalbook.com. The specific location of these signals provides confirmation of the imine structure. For comparison, in the corresponding amine, the carbon attached to the nitrogen is found at a much higher field chemicalbook.com.

Table 2: Representative ¹³C NMR Data

Carbon Type Expected Chemical Shift (ppm) for this compound
Imine Carbon (C=N) ~165-170
Aromatic Carbons (C₆H₅) ~125-145
Benzyl Carbon (CH₂) ~50-60

Two-dimensional NMR techniques are invaluable for unambiguously assigning the proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal scalar couplings between protons, typically over two to three bonds emerypharma.com. For this compound, COSY would show correlations among the protons within each aromatic ring but would not show correlations between the separate phenyl, benzyl, and methyl groups, confirming their isolation from each other by the imine linkage and the quaternary imine carbon emerypharma.comwisc.edu.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms researchgate.netspringermedizin.de. An HSQC spectrum of this compound would show a cross-peak connecting the benzylic CH₂ proton signal to the corresponding benzylic carbon signal, and another cross-peak linking the methyl protons to the methyl carbon researchgate.netrsc.org. The aromatic protons would correlate with their respective aromatic carbons. The imine carbon, having no attached protons, would not show a correlation in an HSQC spectrum, which is a key piece of structural evidence acs.org.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₅H₁₅N), the molecular weight is 209.29 g/mol nih.gov. In an MS experiment, a molecular ion peak ([M]⁺) would be expected at m/z 209.

The fragmentation of this compound under electron impact ionization is expected to follow pathways characteristic of imines and aromatic compounds. Alpha-cleavage is a dominant fragmentation mode for amines and imines libretexts.orgmiamioh.edu. The most likely fragmentation would be the cleavage of the C-C bond adjacent to the imine nitrogen, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91 or a related tropylium (B1234903) ion whitman.edu. Another significant fragment could arise from the loss of the phenyl group. The presence of a strong molecular ion peak is often characteristic of aromatic compounds due to the stability of the ring system libretexts.orgwhitman.edu. Studies on N-benzyl substituted derivatives show fragmentation often occurs at the bond linking the benzyl group to the nitrogen atom oak.go.kr. A mass spectrum of the related amine shows a clear molecular ion peak chemicalbook.com.

Table 3: Expected Mass Spectrometry Fragments for this compound

m/z Fragment Ion Possible Origin
209 [C₁₅H₁₅N]⁺ Molecular Ion
104 [C₈H₈N]⁺ [M - C₆H₅ - H]⁺
91 [C₇H₇]⁺ Benzyl cation/Tropylium ion

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy : The most significant feature in the IR spectrum of this compound is the C=N stretching vibration. This bond typically absorbs in the region of 1690-1640 cm⁻¹ researchgate.net. The presence of a peak in this region, coupled with the absence of the N-H stretching vibration (typically found around 3300-3500 cm⁻¹) seen in the parent amine, is strong evidence for the formation of the imine chemicalbook.compg.edu.pl. Other characteristic peaks include those for aromatic C-H stretching just above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region specac.com.

Raman Spectroscopy : Raman spectroscopy also provides information on molecular vibrations. For molecules with a center of symmetry, some vibrations may be Raman active but IR inactive, and vice versa. For non-centrosymmetric molecules like this compound, many vibrations will be active in both. The C=N stretch would also be observable in the Raman spectrum. Studies on the related chiral amine, (-)-N-benzyl-1-phenylethylamine, have utilized Raman spectroscopy to investigate stereochemical features rsc.org. The Raman spectrum of the (R)-(+)-N-Benzyl-1-phenylethylamine has also been recorded nih.gov.

Table 4: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
C=N Stretch 1690 - 1640 IR, Raman
C-H (Aromatic) Stretch 3100 - 3000 IR, Raman
C=C (Aromatic) Stretch 1600 - 1450 IR, Raman

X-ray Crystallography for Solid-State Structure Determination of Imine Complexes or Salts

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise information on bond lengths, bond angles, and the three-dimensional packing of molecules. The crystal structure of (E)-N-benzyl-1-phenylethanimine has been determined. nih.gov It crystallizes in the monoclinic space group P 1 21/n 1 with four molecules in the unit cell. nih.gov The analysis of the crystal structure reveals the planarity of the C=N imine bond and the relative orientations of the phenyl and benzyl groups. nih.gov

In derivatives, such as salts formed with chiral acids, X-ray crystallography is crucial for understanding the mechanism of chiral recognition. For instance, the crystal structure of the salt formed between (R)-(+)-N-benzyl-1-phenylethylamine and 4-chloromandelic acid showed that intermolecular interactions, including hydrogen bonds and CH/π interactions, are responsible for the stabilization of the crystal lattice of the less soluble diastereomeric salt. mdpi.comresearchgate.netmdpi.com Similarly, crystallographic studies of salts of 1-phenylethylamine (B125046) with various phenolic acids have detailed the intricate non-covalent interactions that stabilize the crystal structures scirp.org. Such analyses are fundamental in the design of resolving agents for enantioseparation. mdpi.com

Table 5: Crystallographic Data for (E)-N-benzyl-1-phenylethanimine

Parameter Value Reference
Crystal System Monoclinic nih.gov
Space Group P 1 21/n 1 nih.gov
a (Å) 5.4633 nih.gov
b (Å) 10.4173 nih.gov
c (Å) 20.2426 nih.gov
β (°) 97.3080 nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment

Chiroptical spectroscopy, particularly electronic circular dichroism (CD), is a powerful analytical technique for assessing the enantiomeric purity of chiral molecules like this compound. unipd.it CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.org Since enantiomers interact differently with circularly polarized light, this technique can be used to distinguish between them and quantify their relative amounts in a sample. nih.gov

The enantiomeric purity of this compound, an imine derived from the condensation of a chiral amine ((R)- or (S)-1-phenylethylamine) and an achiral aldehyde (benzaldehyde), can be effectively determined using CD spectroscopy. nih.govgoogle.com The imine chromophore (C=N) within the chiral environment of the molecule gives rise to characteristic CD signals. researchgate.net The sign and magnitude of these signals, often observed as Cotton effects in the CD spectrum, are directly related to the absolute configuration of the stereocenter and the enantiomeric excess (ee) of the sample. nih.govarkat-usa.org

In practice, the analysis often involves creating a calibration curve. nih.gov This is achieved by preparing samples with known enantiomeric excesses and measuring their corresponding CD signals. units.it A plot of the CD signal intensity at a specific wavelength versus the known ee value typically yields a linear relationship. nih.govunits.it This calibration curve can then be used to determine the enantiomeric excess of an unknown sample of this compound by measuring its CD spectrum under the same conditions. nih.gov

The sensitivity and accuracy of the method can be enhanced by forming derivatives or metal complexes. For instance, chiral imines can be complexed with metal ions, such as Fe(II), to create diastereomeric octahedral complexes that exhibit strong CD activity in both the UV and visible regions of the spectrum. nih.govfigshare.com The formation of such complexes can amplify the chiroptical response, allowing for more precise ee determination with an average absolute error as low as ±5%. nih.govnih.gov The signs of the Cotton effects in these complexes are dependent on the chirality of the original amine. nih.gov

Furthermore, computational methods, such as time-dependent density functional theory (TDDFT), can be employed to simulate and interpret the CD spectra. rsc.org These calculations help in assigning the absolute configuration by correlating the experimentally observed CD spectrum with the theoretically predicted spectrum for a given enantiomer. rsc.org

The table below illustrates typical data that might be obtained from a CD spectroscopic analysis for determining the enantiomeric purity of a chiral imine system. The data is representative of the methodology applied to such compounds.

Sample (Enantiomeric Excess of (R)-Imine)Wavelength of Maximum Cotton Effect (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Notes
100% (R)~319-15,000A strong negative Cotton effect is observed, characteristic of the (R)-enantiomer. researchgate.net
75% (R) / 25% (S) (50% ee)~319-7,500The signal intensity is proportional to the enantiomeric excess.
50% (R) / 50% (S) (Racemic)-0A racemic mixture is CD silent as the signals from the two enantiomers cancel each other out.
25% (R) / 75% (S) (-50% ee)~319+7,500The sign of the Cotton effect inverts for the enantiomeric sample.
100% (S)~319+15,000The (S)-enantiomer shows a positive Cotton effect of equal magnitude to the (R)-enantiomer's negative effect.

Computational and Theoretical Chemistry Studies of N Benzyl 1 Phenylethanimine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, electronic distribution, and bond characteristics. For N-benzyl-1-phenylethanimine, these calculations can reveal the interplay of the phenyl and benzyl (B1604629) groups on the imine functionality.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of quantum chemical calculations for organic molecules like this compound. aps.org DFT methods, which approximate the electron density to calculate the system's energy, offer a balance between computational cost and accuracy. Ab initio methods, on the other hand, are derived directly from theoretical principles without the inclusion of experimental data.

These methods can be used to determine key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter that provides insights into the chemical reactivity and electronic transitions of the molecule.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyValue (Illustrative)Significance
HOMO Energy-6.2 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-1.5 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap4.7 eVRelates to the chemical stability and the energy of electronic transitions.
Dipole Moment1.8 DProvides information about the polarity of the molecule.

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.

Molecular Modeling and Conformational Analysis

This compound possesses significant conformational flexibility due to the rotation around several single bonds. Molecular modeling techniques, particularly conformational analysis, are employed to identify the most stable three-dimensional arrangements of the molecule. nih.gov Understanding the preferred conformations is crucial as it influences the molecule's reactivity and its interaction with other chemical species.

The crystal structure of (E)-N-benzyl-1-phenylethanimine has been experimentally determined, providing valuable data for benchmarking computational models. nih.gov The reported crystal structure belongs to the P 1 21/n 1 space group with specific unit cell dimensions. nih.gov Computational methods can explore the potential energy surface of the molecule to locate various low-energy conformers in the gas phase or in solution, which may differ from the solid-state structure.

Table 2: Experimental Crystal Structure Data for (E)-N-benzyl-1-phenylethanimine

ParameterValue
FormulaC15H15N
Space GroupP 1 21/n 1
a (Å)5.4633
b (Å)10.4173
c (Å)20.2426
β (°)97.3080

Source: PubChem, based on data from the Crystallography Open Database. nih.gov

Prediction of Reaction Mechanisms and Energy Landscapes

Computational chemistry is instrumental in mapping out the pathways of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed reaction energy landscape can be constructed. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction mechanism. For instance, the reduction of the imine to the corresponding amine, N-benzyl-1-phenylethylamine, is a common transformation where computational studies can elucidate the stereochemical outcome.

Rationalization of Stereoselectivity and Chiral Induction Mechanisms

The reduction of this compound can lead to the formation of a chiral center, resulting in two enantiomers of N-benzyl-1-phenylethylamine. Computational studies can be employed to rationalize the stereoselectivity observed in such reactions, especially when chiral catalysts or reagents are used. mdpi.com By modeling the transition states leading to the different stereoisomers, the origins of chiral induction can be understood, which is vital for the development of asymmetric syntheses.

In Silico Design of Chiral Catalysts and Ligands for Imine Transformations

Building on the understanding of reaction mechanisms and stereoselectivity, computational methods can be used for the in silico design of new and more efficient chiral catalysts and ligands for the transformation of imines. chemicalbook.com By virtually screening libraries of potential catalysts and evaluating their predicted performance, the most promising candidates can be identified for experimental validation. This rational design approach can significantly accelerate the discovery of new catalytic systems for reactions involving this compound and related compounds.

Theoretical Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, which can be compared with experimental data to confirm the structure and electronic properties of a molecule. For this compound, theoretical predictions of NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions can be performed.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic DataPredicted Value (Illustrative)Experimental Value (Illustrative)
1H NMR (C=N-CH2)δ 4.8 ppmδ 4.85 ppm rsc.org
13C NMR (C=N)δ 168 ppm-
IR (C=N stretch)1640 cm-1-
UV-Vis (λmax)245 nm-

These theoretical predictions can aid in the interpretation of experimental spectra and provide a more complete picture of the molecule's properties.

Applications in Chiral Resolution and Asymmetric Synthesis

Utilization of N-benzyl-1-phenylethanimine as a Building Block for Enantiopure Compounds

While this compound primarily serves as a precursor, its reduced form, chiral N-benzyl-1-phenylethylamine, is a highly valuable building block in asymmetric synthesis. beilstein-journals.orgresearchgate.net The imine is readily converted to the corresponding enantiopure secondary amine, which then provides a robust chiral scaffold for constructing more complex molecules. beilstein-journals.orgresearchgate.net

This chiral amine is frequently employed in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals. beilstein-journals.orgresearchgate.net A notable application is in the synthesis of β-amino acids. For instance, (R)-(+)-N-benzyl-1-phenylethylamine can be used to prepare specific β-amino acids through methods like the Barton decarboxylation reaction. beilstein-journals.org These β-amino acids are crucial components of various peptidomimetics and pharmacologically active agents. The versatility of the N-benzyl-1-phenylethylamine moiety allows it to be a key intermediate, contributing to the development of new therapeutic agents and specialized chemicals. researchgate.net

Precursor to Chiral N-benzyl-1-phenylethylamine as a Resolving Agent/Auxiliary

The most prominent role of this compound is as a synthetic precursor to N-benzyl-1-phenylethylamine (BPA), an exceptional chiral resolving agent. nih.gov The parent compound, 1-phenylethylamine (B125046) (PEA), is a well-known resolving agent, but its relatively high water solubility can complicate downstream processing and recovery. d-nb.info By introducing a benzyl (B1604629) group to the nitrogen atom, the resulting BPA exhibits significantly lower water solubility, which facilitates its separation and recovery after the resolution process, enhancing the economic viability of large-scale applications. nih.govd-nb.info The chiral nature of BPA allows it to be used as a resolving agent for racemic acids and as a chiral auxiliary to guide stereoselective reactions. beilstein-journals.orgresearchgate.net

The classical and industrially significant method for separating enantiomers is through the formation of diastereomeric salts. Chiral N-benzyl-1-phenylethylamine is highly effective in resolving racemic carboxylic acids, particularly substituted mandelic acids, which are important building blocks for pharmaceuticals. nih.govnih.gov

The process involves reacting a racemic acid with an enantiomerically pure form of N-benzyl-1-phenylethylamine, such as (R)-(+)-BPA. This reaction forms a pair of diastereomeric salts that possess different physical properties, most importantly, different solubilities in a given solvent. nih.gov This solubility difference allows for the selective crystallization of the less soluble diastereomeric salt, which can then be separated by filtration. The resolved enantiomer of the acid is subsequently liberated from the salt.

A notable example is the resolution of 2-chloromandelic acid and 4-chloromandelic acid. nih.govnih.gov Research into the resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine has revealed a "lock-and-key" supramolecular packing mode. nih.gov This efficient packing is driven by a combination of intermolecular forces, including hydrogen bonding, CH/π interactions, and van der Waals forces, which stabilize the crystal lattice of the less soluble salt, leading to effective chiral discrimination. nih.gov

In the resolution of 4-chloromandelic acid with (R)-(+)-BPA, significant differences in the thermodynamic properties of the resulting diastereomeric salts are observed, which is key to their separation. d-nb.info

Thermodynamic Properties of Diastereomeric Salts of 4-Chloromandelic Acid with (R)-(+)-BPA d-nb.info
Diastereomeric SaltMelting Point (°C)Enthalpy of Fusion (kJ/mol)Solubility in Ethanol (g/100g)
Less Soluble Salt ((R)-4-ClMA · (R)-BPA)166.357.411.47
More Soluble Salt ((S)-4-ClMA · (R)-BPA)132.052.584.82

Crystallization-Induced Asymmetric Transformation (CIAT) is a powerful technique to convert a racemate into a single desired enantiomer, theoretically achieving a 100% yield. This process combines the selective crystallization of one diastereomer with the in-situ racemization of the other diastereomer remaining in the solution. While direct examples of CIAT involving diastereomeric salts of N-benzyl-1-phenylethylamine are not extensively documented, the related process of Dynamic Kinetic Resolution (DKR) has been successfully applied to its parent amine, (±)-1-phenylethylamine. beilstein-journals.orgnih.gov

DKR couples enzymatic kinetic resolution with in-situ racemization of the unreacted enantiomer. For (±)-1-phenylethylamine, this has been achieved using the enzyme Candida antarctica lipase (B570770) B (CALB) for selective acylation, in combination with a ruthenium-based catalyst to racemize the amine substrate. nih.gov This chemoenzymatic approach allows for the high-yield synthesis of an enantiomerically pure acylated amine. nih.gov Such strategies highlight the potential for developing asymmetric transformations where the chiral amine, derived from this compound, could be completely converted to a single stereoisomer of a desired product.

Stereoselective Formation of Chiral Amines via Imine Hydrogenation

The stereoselective reduction of the carbon-nitrogen double bond in this compound is a direct and efficient route to obtaining enantiomerically enriched N-benzyl-1-phenylethylamine. Asymmetric hydrogenation is a cornerstone of this approach, where a prochiral imine is converted into a chiral amine using a chiral catalyst and hydrogen gas.

Various catalytic systems have been developed for the asymmetric hydrogenation of imines. These often involve transition metal complexes (e.g., rhodium, iridium, ruthenium) coordinated to chiral phosphine (B1218219) ligands. The catalyst creates a chiral environment around the imine, directing the hydrogen addition to one face of the C=N double bond preferentially, thus leading to one enantiomer of the amine in excess. For instance, rhodium-based homogeneous catalysts have been successfully used in the asymmetric hydrogenation of related ketones, achieving high conversions and enantiomeric excesses. Another method involves the use of reducing agents like trichlorosilane (B8805176) in the presence of a chiral catalyst. The reduction of imines derived from (R)- or (S)-α-PEA with trichlorosilane has been shown to proceed with almost complete stereochemical induction.

Integration into Multi-Step Enantioselective Synthesis of Complex Molecules

The chiral amine N-benzyl-1-phenylethylamine, produced from its imine precursor, is not only a resolving agent but also a crucial intermediate and chiral auxiliary in the multi-step synthesis of complex, high-value molecules. Its structural and chiral information is incorporated into the final product, making it a key component in various synthetic pathways.

Examples of its application include:

Synthesis of Pharmaceutical Intermediates: (R)-(+)-N-Benzyl-1-phenylethylamine is a starting material for preparing intermediates for significant drugs. For example, it is used in the synthesis of a key intermediate for the integrin antagonist Dolutegravir and in the preparation of conformationally restricted piperidine-based analogs of the antibiotic deoxynegamycin.

Asymmetric Aza-Michael Additions: The lithium amide of N-benzyl-1-phenylethylamine can act as a chiral nucleophile in conjugate additions to α,β-unsaturated esters. This strategy has been employed in the diastereoselective synthesis of natural products like pyrrolizidine (B1209537) alkaloids.

Synthesis of Biologically Active β-Amino Acids: It is used to synthesize 5- and 6- beilstein-journals.org-dihydrobenzofuran β-amino acids, which are designed to act as mimetics of aspartic acid.

These examples demonstrate the integral role of N-benzyl-1-phenylethylamine, and by extension its imine precursor, in constructing stereochemically complex molecules for medicinal chemistry and beyond.

Advanced Topics and Future Directions in N Benzyl 1 Phenylethanimine Research

Development of Novel Catalytic Systems for Imine Reactivity

The development of efficient catalytic systems is crucial for controlling the reactivity of the imine bond in N-benzyl-1-phenylethanimine. Research is moving towards catalysts that are not only highly active and selective but also environmentally benign.

One area of progress involves the use of transition metal complexes. For instance, CpIr complexes have been shown to be effective catalysts for the N-heterocyclization of primary amines with diols, a process that proceeds through an imine intermediate. acs.org In a model reaction, a CpIr complex catalyzed the reaction of benzylamine (B48309) and 1,5-pentanediol (B104693) to produce N-benzylpiperidine in high yield. acs.org Another approach utilizes palladium catalysts for hydrogenation. The synthesis of N-benzylamines, including N-benzyl-1-phenylethylamine, can be achieved through the palladium-catalyzed hydrogenation of the corresponding imine formed from benzaldehyde (B42025) and phenylethylamine. google.com

Biocatalysis represents another frontier. Enzymes such as laccase, when used with a mediator like TEMPO, can catalyze the deprotection of N-benzyl groups under mild, aqueous conditions, offering a green alternative to traditional reductive methods. researchgate.net Imine reductases (IREDs) are also being explored for the highly selective and sustainable asymmetric reduction of imines to chiral amines. acs.org

Table 1: Comparison of Catalytic Systems for Imine Synthesis and Transformation

Catalytic SystemReaction TypeKey FindingsReference
Amorphous Fe₂O₃-Mn₃O₄Imine Synthesis (from alcohol and aniline)Achieved 98% imine yield at a low temperature of 60°C. rsc.org
[Cp*IrCl₂]₂ / BaseN-Heterocyclization (via imine intermediate)Effectively catalyzes the formation of cyclic amines like N-benzylpiperidine. acs.org
Palladium on Carbon (Pd/C)Imine HydrogenationStandard catalyst for reducing imines to the corresponding amines, such as N-benzyl-1-phenylethylamine. google.com
Laccase / TEMPON-Benzyl Group DeprotectionProvides a green, enzymatic method for cleaving the N-benzyl bond under mild, aqueous conditions. researchgate.net

Exploration of this compound in Flow Chemistry and Continuous Processing

Flow chemistry, where reactions are run in a continuously flowing stream rather than a batch reactor, offers significant advantages for the synthesis and transformation of imines. d-nb.infomdpi.com These benefits include enhanced safety, precise control over reaction parameters, improved efficiency, and easier scalability. d-nb.infomdpi.com

The reduction of imines to amines is a well-studied application of flow chemistry. For example, the catalytic hydrogenation of imines has been successfully performed using continuous-flow reactors. researchgate.net One system employed an H-cube reactor with a 10% Pd/C catalyst cartridge under hydrogen pressure to efficiently reduce imines. researchgate.netunimi.it Another continuous process for synthesizing (S)-N-benzyl-1-phenylethylamine involved hydrogenating the pre-formed imine in a fixed-bed tubular reactor over a palladium-containing catalyst at 10 bar hydrogen pressure. google.com This method demonstrates the potential for large-scale, continuous manufacturing. google.com

Flow chemistry is not limited to single-step transformations. Multi-step syntheses that involve imine intermediates have been successfully translated into continuous-flow systems, eliminating the need to isolate and purify intermediates. mdpi.com This approach has been pioneered by researchers like the Ley group, who have demonstrated complex natural product synthesis using a series of packed columns containing immobilized reagents and catalysts. researchgate.netunimi.it The application of these principles to the synthesis and subsequent reactions of this compound could lead to more efficient and automated production pathways for its derivatives. mdpi.comresearchgate.net

Synergistic Approaches Combining Computational and Experimental Methodologies

The integration of computational chemistry, particularly Density Functional Theory (DFT), with experimental work is accelerating research into imine reactivity. nih.gov This synergistic approach allows for a deeper understanding of reaction mechanisms and structure-reactivity relationships, enabling more rational design of experiments and catalysts. acs.orgresearchgate.net

Computational models can predict reaction pathways and transition state energies, offering insights that are difficult to obtain through experiments alone. nih.govacs.org For example, DFT calculations have been used to study the mechanism of imine formation, confirming that the rate-limiting step under physiological conditions is typically the dehydration of the tetrahedral intermediate. nih.gov By modeling different amine and aldehyde structures, researchers can screen for reactivity trends and predict which combinations will lead to more favorable reaction rates and equilibria. nih.govacs.org

This predictive power was demonstrated in a study of keteniminium ions, where computational analysis revealed a very small energy difference between two competing intramolecular reaction pathways. acs.org This prediction, which suggested that a previously unobserved reaction should be competitive, was subsequently validated by experiment, highlighting the power of a combined theoretical-experimental approach to uncover and control novel reactivity. acs.org Similar synergistic studies on this compound could elucidate its complex behaviors and guide the development of new, selective transformations. researchgate.net

Investigation of Novel Reactivity Patterns and Unconventional Transformations

Research is expanding beyond the typical nucleophilic addition and reduction reactions of the imine C=N bond. Scientists are exploring unconventional transformations that leverage the unique electronic and structural properties of imines like this compound.

One area of interest is the use of imines in multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to form a complex product. nih.gov Imines can act as electrophiles in Mannich-type reactions or as dienophiles in hetero-Diels-Alder reactions. nih.gov The Povarov reaction, a [4+2] cycloaddition of an imine with an alkene, is a classic example that produces quinoline (B57606) derivatives. nih.gov

The tautomerization of imines containing an α-hydrogen to their enamine form opens up another avenue of reactivity. nih.gov This imine-enamine tautomerism allows the molecule to react as a nucleophile at the α-carbon. nih.gov Experimental and computational studies have shown that subtle structural differences between enamines and the enamine tautomers of imines can lead to completely different reaction outcomes and selectivities. nih.gov

Photochemistry offers another route to novel reactivity. A continuous flow photochemical process has been developed to rearrange o-nitrophenylimines into nitrosoarenes, demonstrating that light can be used to induce unusual transformations in imine-containing molecules. acs.org Exploring these and other unconventional reaction pathways with this compound could lead to the discovery of new synthetic methodologies and molecular scaffolds.

Potential Contributions to Advanced Materials and Polymer Science

The C=N bond of imines is a dynamic covalent bond, meaning it can form and break reversibly under certain conditions. This property makes imine-containing molecules, potentially including derivatives of this compound, valuable monomers for creating advanced functional materials like vitrimers and self-healing polymers. mdpi.comresearchgate.net

Vitrimers are a class of polymers that behave like rigid thermosets at operating temperatures but can be reprocessed and reshaped like thermoplastics at elevated temperatures due to thermally activated bond-exchange reactions. mdpi.com Polyimine materials, formed by reacting diamines and dialdehydes, exploit the dynamic nature of the imine linkage (via transamination and imine metathesis) to achieve these properties. mdpi.com Recently, a highly robust and chemically recyclable poly(imide-imine) plastic was synthesized by cross-linking monomers via dynamic imine bonds. researchgate.net This material exhibited high tensile strength and thermal stability, yet could be fully depolymerized back to its monomers under mild acidic conditions for closed-loop recycling. researchgate.net

The incorporation of chiral units, such as the one present in N-benzyl-1-phenylethylamine, into polymer backbones is another area of interest. Chiral polymers are being explored for applications in asymmetric catalysis and separation science. nih.gov The use of N-benzyl-1-phenylethylamine has been noted in the synthesis of chiral polymers, where it can act as a resolving agent or be incorporated into the monomer structure itself to impart chirality. nih.govchemimpex.com

Table 2: Potential Applications of Imine-Based Polymers

Polymer TypeKey PropertyPotential ApplicationReference
Polyimine VitrimersDynamic Covalent Imine BondsReprocessable thermosets, self-healing materials. mdpi.com
Poly(imide-imine) PlasticsChemical RecyclabilitySustainable, high-performance plastics with a closed-loop life cycle. researchgate.net
Chiral PolysulfonimidatesChiralityMaterials for asymmetric catalysis and enantioselective separations. nih.gov

Strategies for Improving Atom Economy and Reaction Efficiency in Imine Chemistry

Green chemistry principles, particularly atom economy, are central to modern synthetic chemistry. jocpr.com Atom economy measures how many atoms from the reactants are incorporated into the final desired product. numberanalytics.com High atom economy is achieved by designing reactions, such as additions and rearrangements, that minimize the formation of byproducts. jocpr.comnumberanalytics.com

The choice of catalyst and reaction conditions is also critical. The development of highly efficient catalysts, such as the aforementioned Fe₂O₃-Mn₃O₄ system, allows for imine synthesis with minimal waste. rsc.org Using catalysis instead of stoichiometric reagents is a core principle of green chemistry. tandfonline.com Furthermore, optimizing reaction conditions, such as solvent choice and temperature, can maximize product yield and prevent the formation of side products. numberanalytics.comindexcopernicus.com For example, performing imine synthesis under microwave irradiation without a solvent has been shown to be a rapid and efficient method. indexcopernicus.com These strategies are key to making the synthesis and use of this compound and its derivatives more sustainable and industrially viable.

Q & A

Basic: What are the established synthetic routes for N-benzyl-1-phenylethanimine, and how can reaction conditions be optimized for reproducibility?

Methodological Answer:
this compound is typically synthesized via condensation reactions between benzylamine and acetophenone derivatives. A key method involves using N-(diphenylphosphinyl)-1-phenylethanimine as a precursor, reacting with aromatic aldehydes in a 2:1 molar ratio under inert conditions to yield pyridine derivatives (moderate yields: 45-60%) . Optimization strategies include:

  • Catalyst screening : Lewis acids (e.g., ZnCl₂) may enhance imine formation efficiency.
  • Solvent selection : Anhydrous toluene or THF minimizes side reactions.
  • Temperature control : Reactions at 60-80°C balance kinetics and stability.
    For reproducibility, follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to document detailed procedures, including stoichiometry, purification (e.g., column chromatography), and characterization data .

Basic: Which spectroscopic and chromatographic techniques are critical for confirming the structural identity and purity of this compound?

Methodological Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include the imine proton (δ 8.2-8.5 ppm) and aromatic protons (δ 7.2-7.5 ppm). Compare with PubChem data (InChI Key: CBXWICRJSHEQJT-UHFFFAOYSA-N) .
  • IR Spectroscopy : Confirm C=N stretch (~1640 cm⁻¹) and absence of NH (primary amine) stretches.
  • HPLC/MS : Use reverse-phase HPLC (C18 column) with UV detection (λ 254 nm) and ESI-MS for purity (>98%) and molecular ion verification (m/z 195.1) .
  • Melting Point : Consistency with literature values (if crystalline) ensures purity.

Advanced: What mechanistic insights explain the formation of pyridine derivatives from this compound and aldehydes?

Methodological Answer:
Kobayashi et al. (1991) proposed a mechanism where N-(diphenylphosphinyl)-1-phenylethanimine generates a 2-phenyl-1-azaallyl anion, which reacts with aldehydes to form N-phosphinyl-1-azadiene intermediates. These intermediates undergo cyclization and aromatization to yield 4-aryl-2,6-diphenylpyridines . Key steps include:

Nucleophilic attack : Azaallyl anion on aldehyde carbonyl.

Electrocyclic ring closure : Formation of a six-membered azadiene.

Aromatization : Loss of phosphinyl group and H₂O.
Computational studies (e.g., DFT) can validate transition states and energetics .

Advanced: How can this compound be utilized in catalytic asymmetric synthesis?

Methodological Answer:
The compound’s imine group serves as a chiral auxiliary or ligand precursor. Applications include:

  • Asymmetric catalysis : Coordinate with metals (e.g., Cu, Rh) to induce enantioselectivity in C–H activation or cycloadditions.
  • Pyridine synthesis : As shown in Kobayashi’s work, it enables modular synthesis of substituted pyridines for ligand libraries .
  • Cross-coupling reactions : Palladium-catalyzed couplings (Suzuki, Heck) using pyridine derivatives synthesized from this compound.

Data Contradiction: How should researchers resolve discrepancies in reported spectroscopic data or reaction yields?

Methodological Answer:

  • Replicate conditions : Ensure solvent purity, temperature accuracy, and inert atmosphere.
  • Cross-validate techniques : Compare NMR with computational predictions (NIST Chemistry WebBook) and XRD for crystal structure confirmation.
  • Yield optimization : Screen catalysts (e.g., molecular sieves for water removal) or alternative reagents (e.g., Ti(OiPr)₄ for imine stabilization).
  • Purity checks : Use HPLC to identify byproducts (e.g., unreacted amine or ketone).

Experimental Design: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Storage : Keep in airtight containers at 2-8°C, away from moisture .
  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (vapor pressure: 0.5 mm Hg at 20°C) .
  • Spill management : Neutralize with sand or vermiculite; avoid water to prevent hydrolysis.
  • Waste disposal : Follow institutional guidelines for amine-containing waste.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.